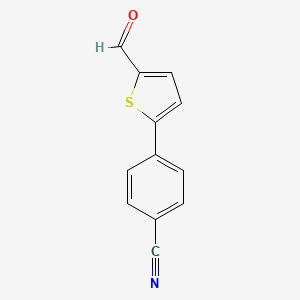
4-(5-Formylthiophen-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Formylthiophen-2-yl)benzonitrile is an organic compound with the molecular formula C₁₂H₇NOS It is a derivative of benzonitrile and thiophene, featuring a formyl group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylthiophen-2-yl)benzonitrile typically involves the formylation of thiophene derivatives followed by a coupling reaction with benzonitrile. One common method includes the use of 5-bromothiophene-2-carbaldehyde as a starting material, which undergoes a coupling reaction with benzonitrile under the influence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(5-Formylthiophen-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: 4-(5-Carboxythiophen-2-yl)benzonitrile.
Reduction: 4-(5-Hydroxymethylthiophen-2-yl)benzonitrile.
Substitution: Various halogenated derivatives depending on the substituent used.
科学的研究の応用
4-(5-Formylthiophen-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a building block in organic electronics.
作用機序
The mechanism of action of 4-(5-Formylthiophen-2-yl)benzonitrile involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
4-(3-Formylthiophen-2-yl)benzonitrile: Similar structure but with the formyl group in a different position on the thiophene ring.
4-(5-Carboxythiophen-2-yl)benzonitrile: An oxidized derivative with a carboxyl group instead of a formyl group.
4-(5-Hydroxymethylthiophen-2-yl)benzonitrile: A reduced derivative with a hydroxymethyl group instead of a formyl group.
Uniqueness
4-(5-Formylthiophen-2-yl)benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its formyl group and thiophene ring make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
生物活性
4-(5-Formylthiophen-2-yl)benzonitrile, a compound with the CAS number 220399-23-5, is a member of the thiophene family known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound is characterized by a thiophene ring substituted with a formyl group and a benzonitrile moiety. This unique structure contributes to its biological properties.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets, potentially leading to therapeutic effects in various conditions.
Enzyme Interaction
Research indicates that compounds similar to this compound can bind to cholinesterases, which play a crucial role in neurotransmission. Inhibition or reactivation of these enzymes can influence conditions such as Alzheimer's disease and organophosphate poisoning .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:
Case Studies
- Cholinesterase Reactivation : A study assessed the efficacy of thienostilbene oximes, closely related to this compound, in reactivating AChE and BChE inhibited by nerve agents. The results indicated that while some derivatives showed up to 70% reactivation efficiency, the compound's structural modifications significantly influenced its reactivation rate .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of thiophene derivatives, including this compound. The study utilized in vitro models of neurodegeneration and found that the compound could mitigate cell death induced by oxidative stress through modulation of mitochondrial pathways .
- Anticancer Activity : Research into the anticancer properties of related thiophene compounds revealed that they could induce apoptosis in cancer cell lines through intrinsic mitochondrial pathways. This suggests that this compound may also possess similar properties .
特性
IUPAC Name |
4-(5-formylthiophen-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOXIADTZVUUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(S2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














